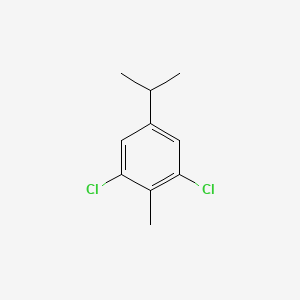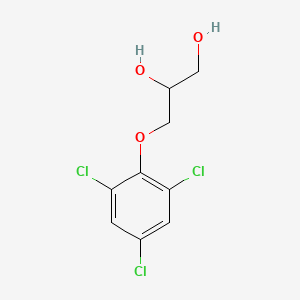
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with diethylamino and ethoxy groups, along with nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by nitration and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the nitro groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-ethoxy-, methyl ester
- Benzoic acid, 2-(dimethylamino)-, methyl ester
Uniqueness
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5014-29-9 |
|---|---|
Fórmula molecular |
C14H19N3O7 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
methyl 2-[2-(diethylamino)ethoxy]-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O7/c1-4-15(5-2)6-7-24-13-11(14(18)23-3)8-10(16(19)20)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
Clave InChI |
NCAUZLQEZPYWLI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
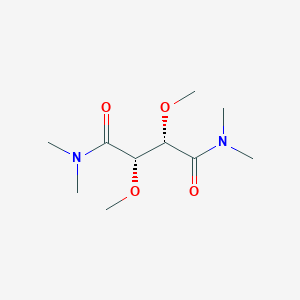

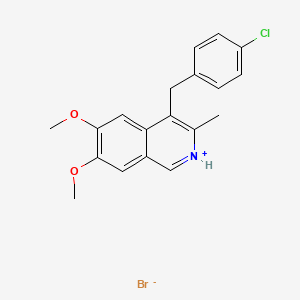
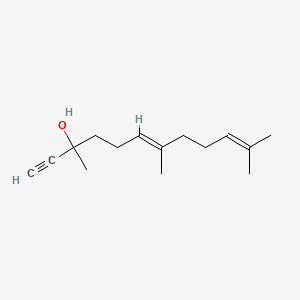

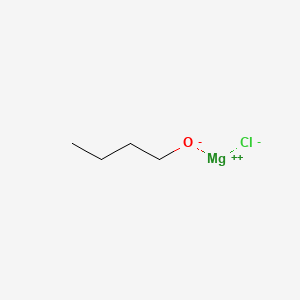

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

